molecular formula C17H18N2OS B8108375 (5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one

(5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one

Cat. No.: B8108375
M. Wt: 298.4 g/mol
InChI Key: VIQVIZPZLVVRSY-DOTOQJQBSA-N
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Description

(5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a spiro junction, a thiophene ring, and a diazaspiro framework. These structural elements contribute to its biological activity and make it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Functionalization of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation or alkylation reaction, depending on the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfoxidation and hydrogen peroxide for sulfone formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents for converting carbonyl groups to alcohols.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution might involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl or thiophene derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, this compound is of interest due to its potential activity as a ligand for various biological targets. Its spirocyclic structure can interact with enzymes and receptors in unique ways, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure could also make it useful in the design of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites in a unique manner, potentially inhibiting or activating biological pathways. The thiophene ring can participate in π-π interactions, while the diazaspiro framework can form hydrogen bonds with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (5S,9S)-9-methyl-2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-1-one: This compound shares the spirocyclic and diazaspiro framework but has a pyridine ring instead of a thiophene ring.

    1-azaspiro[4.4]nonan-6-ol, 6-acetate, (5S,6S): This compound has a similar spirocyclic structure but differs in the functional groups attached to the spiro junction.

Uniqueness

(5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[44]nonan-1-one is unique due to the combination of its spirocyclic structure, thiophene ring, and diazaspiro framework

Properties

IUPAC Name

(5S,9S)-9-phenyl-2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-16-17(7-8-19(16)14-6-9-21-11-14)12-18-10-15(17)13-4-2-1-3-5-13/h1-6,9,11,15,18H,7-8,10,12H2/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQVIZPZLVVRSY-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C12CNCC2C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@@]12CNC[C@H]2C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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